![molecular formula C8H13N B2736801 Tricyclo[3.2.1.0,2,4]octan-3-amine CAS No. 90642-11-8](/img/structure/B2736801.png)

Tricyclo[3.2.1.0,2,4]octan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

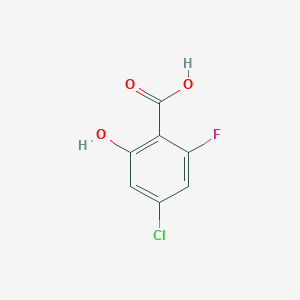

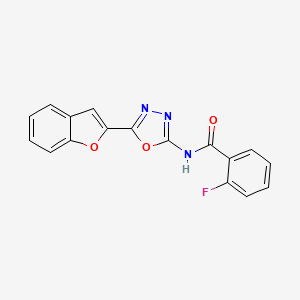

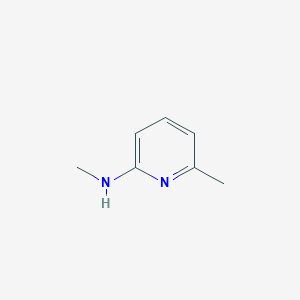

Tricyclo[3.2.1.0,2,4]octan-3-amine is a chemical compound with the molecular formula C8H13N . It is also known by its IUPAC name tricyclo [3.2.1.0~2,4~]oct-3-ylamine . The compound is available in liquid form .

Molecular Structure Analysis

The molecular weight of this compound is 123.2 . The InChI code for this compound is 1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 123.2 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Transition-State Mimics in Enzyme Catalysis

The synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound related to Tricyclo[3.2.1.0^2,4]octan-3-amine, highlights its significance as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides. This process is crucial for peptide and protein folding and function, with the compound's reactivity being highly influenced by its methyl group substitution pattern (Komarov et al., 2015).

Electrochemical Properties Modulation

Tricyclo[3.2.1.0^2,4]octan-3-amine derivatives, specifically amines like diazabicyclo[2.2.2]octane (Dabco), have been used to modulate the electrochemical parameters of SBS-based anionic membranes. This modulation is achieved by adjusting the crosslinking degree through the amination process, which in turn affects water uptake and ionic conductivity without significant compromise (Filpi et al., 2013).

Anti-influenza Virus Activity

Novel tricyclic compounds with a unique amine moiety, based on the structure of triperiden and incorporating Tricyclo[3.2.1.0^2,4]octan-3-amine, have shown potent anti-influenza A virus activity. These compounds are considered promising for the development of new anti-influenza virus agents for humans (Oka et al., 2001).

Catalysts for Amide Formation

Bicyclic guanidine compounds, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which are structurally similar to Tricyclo[3.2.1.0^2,4]octan-3-amine, have been identified as effective organocatalysts for converting esters to amides. These findings emphasize the role of such structures in facilitating nucleophilic acyl substitution reactions, contributing to the efficient formation of amides (Kiesewetter et al., 2009).

Synthesis of Polycyclopentanoid Terpenes and Prostacyclin Analogs

Tricyclo[3.3.0.02,8]octan-3-one, a closely related structure, has been explored for its potential as a synthon for synthesizing polycyclopentanoid terpenes and prostacyclin analogs. The chemical transformations of this compound allow for high yields of various functionalized products, demonstrating significant regio- and stereoselective reaction control (Demuth et al., 1980).

Mecanismo De Acción

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

tricyclo[3.2.1.02,4]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSWLMCWQKHBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)

![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)